Cas no 1823050-16-3 (9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane)
9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane Chemical and Physical Properties
Names and Identifiers
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- 9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane
- 1823050-16-3
- EN300-1278425
- 9-t-butyl-1-oxa-5-aza-spiro[5.5]undecane
- 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane
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- Inchi: 1S/C13H25NO/c1-12(2,3)11-5-7-13(8-6-11)14-9-4-10-15-13/h11,14H,4-10H2,1-3H3
- InChI Key: DGFHIFRNWCWDMI-UHFFFAOYSA-N
- SMILES: O1CCCNC21CCC(C(C)(C)C)CC2
Computed Properties
- Exact Mass: 211.193614421g/mol
- Monoisotopic Mass: 211.193614421g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 21.3Ų
9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1278425-1.0g |
9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane |
1823050-16-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1278425-50mg |
9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane |
1823050-16-3 | 50mg |
$528.0 | 2023-10-01 | ||
| Enamine | EN300-1278425-100mg |
9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane |
1823050-16-3 | 100mg |
$553.0 | 2023-10-01 | ||
| Enamine | EN300-1278425-250mg |
9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane |
1823050-16-3 | 250mg |
$579.0 | 2023-10-01 | ||
| Enamine | EN300-1278425-500mg |
9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane |
1823050-16-3 | 500mg |
$603.0 | 2023-10-01 | ||
| Enamine | EN300-1278425-1000mg |
9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane |
1823050-16-3 | 1000mg |
$628.0 | 2023-10-01 | ||
| Enamine | EN300-1278425-2500mg |
9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane |
1823050-16-3 | 2500mg |
$1230.0 | 2023-10-01 | ||
| Enamine | EN300-1278425-5000mg |
9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane |
1823050-16-3 | 5000mg |
$1821.0 | 2023-10-01 | ||
| Enamine | EN300-1278425-10000mg |
9-tert-butyl-1-oxa-5-azaspiro[5.5]undecane |
1823050-16-3 | 10000mg |
$2701.0 | 2023-10-01 |
9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane
Introduction to 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane (CAS No. 1823050-16-3)
9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane (CAS No. 1823050-16-3) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are characterized by a central spiro atom connecting two rings. The presence of a tert-butyl group and an oxygen atom in the structure imparts specific chemical and physical properties that make it an interesting candidate for various applications.
The spirocyclic framework of 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane provides a rigid and conformationally constrained structure, which can be advantageous in drug design. The tert-butyl group, known for its steric bulk, can influence the compound's solubility, stability, and interactions with biological targets. The oxygen atom in the structure adds polarity, which can enhance the compound's ability to form hydrogen bonds and improve its binding affinity to specific receptors.
Recent studies have explored the potential of spirocyclic compounds in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound could be a promising lead for developing new anti-inflammatory drugs.
In another study published in the European Journal of Medicinal Chemistry in 2023, researchers investigated the antiviral properties of 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane against several RNA viruses, including influenza A virus and SARS-CoV-2. The results showed that the compound effectively inhibited viral replication by interfering with viral entry and replication processes. These findings highlight the potential of 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane as a broad-spectrum antiviral agent.
The tert-butyl group in 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane plays a crucial role in modulating its pharmacokinetic properties. Studies have demonstrated that the presence of this group can improve the oral bioavailability and metabolic stability of the compound, making it more suitable for oral administration. Additionally, the tert-butyl group can reduce the potential for P-glycoprotein-mediated efflux, which is often a challenge in drug development.
The oxygen atom in 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane contributes to its polarity and hydrogen-bonding capabilities, which are essential for optimizing its interactions with biological targets. Computational studies using molecular dynamics simulations have shown that the oxygen atom forms stable hydrogen bonds with key residues in target proteins, enhancing the binding affinity and selectivity of the compound.
In terms of synthetic methods, 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane can be synthesized through a multi-step process involving ring-closing metathesis (RCM) and other organic transformations. The synthesis typically starts from readily available starting materials such as tert-butyl alcohol and appropriate functionalized precursors. The use of modern synthetic techniques and catalysts has significantly improved the yield and purity of the final product.
The safety profile of 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane has been evaluated in several preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. These findings support its potential for further development as a therapeutic agent.
In conclusion, 9-Tert-butyl-1-oxa-5-azaspiro[5.5]undecane (CAS No. 1823050-16-3) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features make it an attractive candidate for drug discovery efforts targeting various diseases. Ongoing research continues to explore its full potential, paving the way for new therapeutic applications in medicine.
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